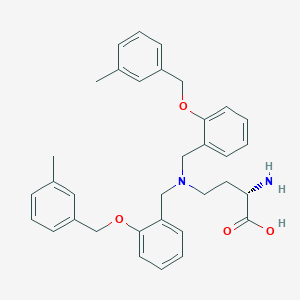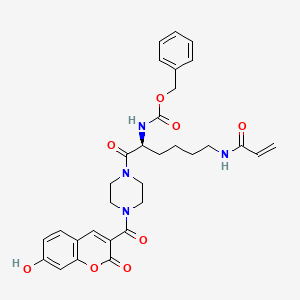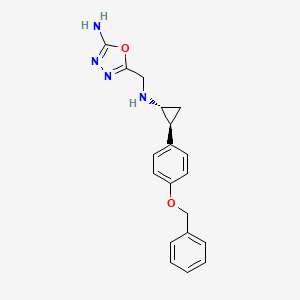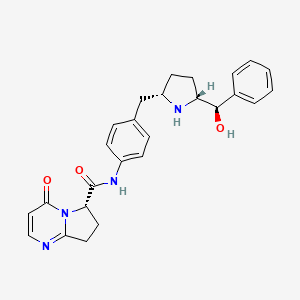
Vibegron
Vue d'ensemble
Description
Le vibégron est un médicament principalement utilisé pour le traitement de la vessie hyperactive. C'est un agoniste sélectif des récepteurs bêta-3 adrénergiques, ce qui signifie qu'il cible spécifiquement les récepteurs bêta-3 adrénergiques dans la vessie pour aider à détendre le muscle détrusor, augmentant ainsi la capacité de la vessie et réduisant les symptômes d'urgence, de fréquence urinaire et d'incontinence par impériosité .
Mécanisme D'action
Méthodes De Préparation
La synthèse du vibégron implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau pyrrolopyrimidine : Cela implique la condensation de matières premières appropriées pour former le système cyclique pyrrolopyrimidine.
Introduction du groupe carboxamide :
Formation de la fraction pyrrolidine : Cela implique la synthèse du cycle pyrrolidine et sa fixation ultérieure au noyau pyrrolopyrimidine.
Couplage final et purification : L'étape finale implique le couplage des intermédiaires synthétisés et la purification du produit final pour obtenir du vibégron sous sa forme pure
Les méthodes de production industrielle du vibégron consistent à optimiser ces voies de synthèse pour garantir un rendement et une pureté élevés, tout en tenant compte de facteurs tels que le coût, la possibilité de mise à l'échelle et l'impact environnemental.
Analyse Des Réactions Chimiques
Le vibégron subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le vibégron peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyle présent dans sa structure.
Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle dans le vibégron.
Substitution : Le vibégron peut subir des réactions de substitution, en particulier au niveau des cycles aromatiques dans sa structure.
Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
Le vibégron a plusieurs applications dans la recherche scientifique, notamment :
Chimie : Le vibégron est utilisé comme composé modèle dans des études impliquant des agonistes des récepteurs bêta-3 adrénergiques.
Biologie : Le vibégron est utilisé dans la recherche pour comprendre le rôle des récepteurs bêta-3 adrénergiques dans la fonction de la vessie et d'autres processus physiologiques.
Médecine : Le vibégron est utilisé dans des études cliniques pour évaluer son efficacité et sa sécurité dans le traitement de la vessie hyperactive et d'autres affections connexes.
Industrie : Le vibégron est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux traitements de la vessie hyperactive et d'autres affections impliquant un dysfonctionnement de la vessie
5. Mécanisme d'action
Le vibégron exerce ses effets en activant sélectivement les récepteurs bêta-3 adrénergiques dans la vessie. Cette activation conduit à la relaxation du muscle lisse détrusor, ce qui augmente la capacité de la vessie et réduit les symptômes d'urgence, de fréquence urinaire et d'incontinence par impériosité. Les cibles moléculaires impliquées dans ce processus sont les récepteurs bêta-3 adrénergiques, qui font partie du système nerveux sympathique .
Applications De Recherche Scientifique
Vibegron has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studies involving beta-3 adrenergic receptor agonists.
Biology: this compound is used in research to understand the role of beta-3 adrenergic receptors in bladder function and other physiological processes.
Medicine: this compound is used in clinical studies to evaluate its efficacy and safety in treating overactive bladder and other related conditions.
Industry: This compound is used in the pharmaceutical industry for the development of new treatments for overactive bladder and other conditions involving bladder dysfunction
Comparaison Avec Des Composés Similaires
Le vibégron est souvent comparé à d'autres agonistes des récepteurs bêta-3 adrénergiques, tels que le mirabégrone. Bien que les deux composés aient des mécanismes d'action similaires, le vibégron s'est avéré avoir une sélectivité plus élevée pour les récepteurs bêta-3 adrénergiques et un potentiel moindre d'interactions médicamenteuses. Cela fait du vibégron une option plus favorable pour les patients qui prennent plusieurs médicaments .
Composés similaires
Mirabégrone : Un autre agoniste des récepteurs bêta-3 adrénergiques utilisé pour le traitement de la vessie hyperactive.
Solifénacine : Un agent antimuscarinique utilisé pour le traitement de la vessie hyperactive, mais avec un mécanisme d'action différent de celui du vibégron.
La sélectivité unique du vibégron et son faible potentiel d'interactions médicamenteuses en font un complément précieux aux options de traitement de la vessie hyperactive.
Propriétés
IUPAC Name |
(6S)-N-[4-[[(2S,5R)-5-[(R)-hydroxy(phenyl)methyl]pyrrolidin-2-yl]methyl]phenyl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c31-24-14-15-27-23-13-12-22(30(23)24)26(33)29-19-8-6-17(7-9-19)16-20-10-11-21(28-20)25(32)18-4-2-1-3-5-18/h1-9,14-15,20-22,25,28,32H,10-13,16H2,(H,29,33)/t20-,21+,22-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXRIQMCROIRCZ-XOEOCAAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1CC2=CC=C(C=C2)NC(=O)C3CCC4=NC=CC(=O)N34)C(C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N[C@@H]1CC2=CC=C(C=C2)NC(=O)[C@@H]3CCC4=NC=CC(=O)N34)[C@@H](C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152299 | |
| Record name | Vibegron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Overactive bladder is characterized by symptoms of urge urinary incontinence, urgency, and urinary frequency. Bladder filling and emptying are regulated by the coordinated communication between sympathetic and parasympathetic systems. Bladder filling occurs via parasympathetic inhibition and the sympathetic hypogastric nerve releasing norepinephrine, which acts on beta-adrenergic receptors responsible for mediating detrusor muscle relaxation. Symptoms of overactive bladder are thought to be caused by the deterioration of the sensory connections between the bladder, spinal cord and brain, leading to changes in the lower urinary tract and abnormal bladder sensations of the urge to void at small bladder volumes. Beta-3 adrenergic receptors (β3ARs) are expressed in the kidneys and lower urinary tract, including ureters, urethra, prostate, and bladder. Vibegron is a selective agonist at β3AR. One vibegron binds to the receptor, β3AR is stimulated and undergoes a conformation change and activates adenylyl cyclases (AC), which promotes the formation of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP concentration leads to the activation of cAMP-dependent protein kinase A (PKA), which subsequently phosphorylates myosin light chains that are responsible for inhibiting the interaction of actin with myosin dependent on calcium – calmodulin complex. In clinical trials, vibegron increased cAMP levels in a dose-proportional manner. There is evidence that β3AR agonists may also work via sensory mechanisms without directly affecting detrusor muscle motor function. | |
| Record name | Vibegron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14895 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1190389-15-1 | |
| Record name | Vibegron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190389-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vibegron [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190389151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vibegron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14895 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vibegron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VIBEGRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5TSE03W5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Vibegron?
A1: this compound acts as a potent and selective β3-adrenergic receptor (β3AR) agonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: Where are β3ARs primarily located in the body, and how does their activation by this compound affect overactive bladder (OAB) symptoms?
A2: β3ARs are found in various tissues, but their highest density is within the detrusor smooth muscle of the urinary bladder. [, ] this compound's activation of these receptors leads to bladder relaxation, increasing bladder capacity and reducing the frequency of contractions. [, , , ] This ultimately helps alleviate OAB symptoms such as urinary urgency, frequency, and urge incontinence. [, , , , ]
Q3: How does this compound's selectivity for β3ARs compare to other β3AR agonists like Mirabegron?
A3: this compound demonstrates a very high selectivity for β3ARs, surpassing that of Mirabegron in some studies. [, , , ] This high selectivity contributes to a potentially lower risk of off-target effects. [, , , ]
Q4: How does the β3AR selectivity of this compound translate to its potential for drug-drug interactions compared to Mirabegron?
A4: Unlike Mirabegron, which interacts with cytochrome P450 enzymes (CYPs) like CYP2D6, this compound is primarily metabolized independently of these enzymes. [, , , ] This characteristic suggests a reduced potential for drug-drug interactions, making it a potentially safer option for patients on multiple medications, particularly older adults. [, , , ]
Q5: Does this compound cross the blood-brain barrier? What are the implications for its use in patients with cognitive impairment?
A5: this compound does not readily cross the blood-brain barrier. [] This is a significant advantage over some other OAB medications as it minimizes the risk of centrally mediated side effects, particularly cognitive impairment, which is particularly relevant for older adults. []
Q6: What key clinical studies have been conducted to evaluate the efficacy and safety of this compound for OAB treatment?
A6: Two pivotal phase 3 clinical trials, EMPOWUR and its extension study, have been conducted to evaluate the efficacy and safety of this compound. [, , ] These studies demonstrated that this compound, administered once daily at a dosage of 75 mg, significantly improved OAB symptoms compared to placebo, including reductions in daily micturitions, urgency episodes, and urge incontinence episodes. [, , ]
Q7: What have clinical trials revealed about the long-term efficacy and safety of this compound for OAB?
A7: The EMPOWUR extension study, which followed patients for an additional 40 weeks after the initial 12-week EMPOWUR trial, demonstrated that the efficacy of this compound in reducing OAB symptoms was maintained for up to 52 weeks of continuous treatment. [, ] Additionally, the long-term safety profile of this compound was consistent with that observed in the shorter-term study. [, ]
Q8: Have any studies investigated the use of this compound in specific subpopulations of OAB patients, such as older adults or men with OAB and benign prostatic hyperplasia (BPH)?
A8: Yes, subgroup analyses of the EMPOWUR trial and separate clinical trials have been conducted to assess the efficacy and safety of this compound in specific patient populations. [, ] Studies have shown that this compound is effective and well-tolerated in older adults with OAB, including those aged 65 years and older. [, ]
Q9: Have real-world studies been conducted to evaluate this compound's effectiveness in managing OAB symptoms?
A9: Yes, several real-world studies have investigated the use of this compound for OAB, particularly in Japan where it gained earlier approval. [, , , ] These studies, often conducted in observational settings, have generally reported positive outcomes, suggesting that the efficacy observed in clinical trials translates to real-world clinical practice. [, , , ]
Q10: What is the current understanding of this compound's efficacy and safety in treating pediatric OAB?
A10: While this compound has shown promise in treating OAB in adults, research on its use in pediatric patients is still in its early stages. [, ] Small-scale studies and case reports have suggested potential benefits for managing pediatric OAB, including refractory cases and those with neurogenic bladder dysfunction associated with conditions like spina bifida. [, ]
Q11: What are some potential future research directions for this compound in the field of OAB treatment?
A11: Future research could explore the long-term effects of this compound on bladder function, investigate its efficacy in combination with other OAB therapies, and further evaluate its potential in treating pediatric OAB. [, , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


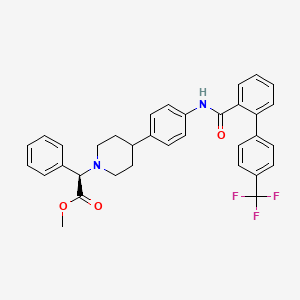
![2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-](/img/structure/B611602.png)
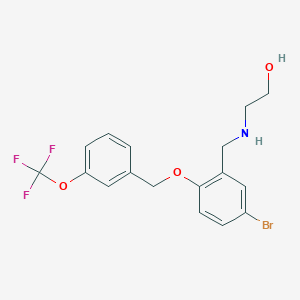
![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)
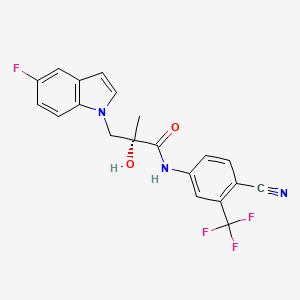
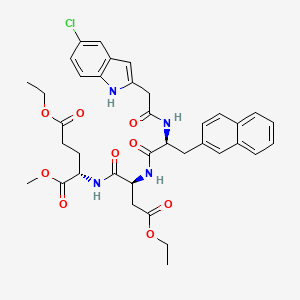
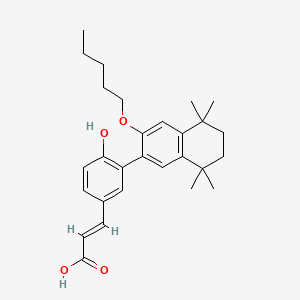
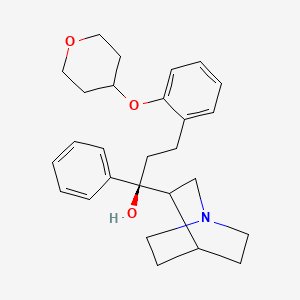
![(S)-3-chloro-5-(1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxamide](/img/structure/B611614.png)
